molecular formula C7H15NO2 B12921131 (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol

Cat. No.: B12921131
M. Wt: 145.20 g/mol
InChI Key: KMNCMJBGDUZKRM-ZETCQYMHSA-N
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Description

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over reaction parameters.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Automated Processes: Automated processes and continuous flow techniques are employed to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biological effects.

    Receptor Interaction: The compound may interact with receptors on cell surfaces, triggering signaling pathways.

    Metabolic Pathways: It can be metabolized by the body, leading to the formation of active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the chiral center.

    4-Methylmorpholine: Lacks the ethan-1-ol group.

    2-(4-Methylmorpholin-2-yl)ethanol: The racemic mixture of the compound.

Uniqueness

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[(2S)-4-methylmorpholin-2-yl]ethanol

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

KMNCMJBGDUZKRM-ZETCQYMHSA-N

Isomeric SMILES

CN1CCO[C@H](C1)CCO

Canonical SMILES

CN1CCOC(C1)CCO

Origin of Product

United States

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